Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate
Description
Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate is a substituted indole derivative featuring a chlorine atom at position 5, a methyl group at position 6, and an ethyl ester moiety at position 2 of the indole core. This compound is of significant interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-5-9(13)7(2)4-10(8)14-11/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZLGJYZTCOFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate has shown significant promise as an anticancer agent. Indole derivatives are known for their ability to inhibit various cancer cell lines. Studies have indicated that compounds similar to this compound exhibit antiproliferative activity against multiple cancer types, including non-small cell lung cancer (NSCLC) and melanoma .
Mechanism of Action
The mechanism of action for indole derivatives often involves the modulation of key signaling pathways associated with cancer progression. For example, some studies have highlighted the inhibition of epidermal growth factor receptor (EGFR) pathways as a critical action point for these compounds . this compound may similarly interact with these pathways, providing a basis for its use in targeted cancer therapies.
Pharmacological Applications
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting metabolic disorders or specific cancers . The compound's structural features, such as the presence of chlorine and methyl groups, enhance its binding affinity to target enzymes or receptors.
Receptor Modulation
The compound also shows potential in modulating various receptors involved in cellular signaling. This modulation can lead to therapeutic effects in conditions such as inflammation and pain management . The unique structural characteristics of this compound may allow it to selectively interact with specific receptors, making it a candidate for drug development.
Synthetic Organic Chemistry Applications
Intermediate in Synthesis
this compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling the creation of diverse derivatives with potentially enhanced biological activities .
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have employed microwave-assisted techniques to improve the yield and efficiency of synthesizing indole derivatives like this compound. These methods reduce reaction times and enhance product purity, making them attractive for industrial applications .
Table: Summary of Biological Activities
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antiproliferative | TBD | Cancer cell lines |
| Similar Indoles | EGFR Inhibition | 0.094 - 0.595 | EGFR T790M, c-MET |
| Other Derivatives | Enzyme Inhibition | TBD | Various metabolic enzymes |
Notable Research Studies
- A study demonstrated that ethyl 5-chloro derivatives exhibit potent anticancer activity against several cell lines, suggesting a potential role in developing new cancer therapies .
- Another investigation into structure-activity relationships revealed that modifications at the 5-position significantly affect biological activity, indicating that this compound could be optimized for better efficacy .
Mechanism of Action
The mechanism by which Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Substituent position and identity critically impact physical properties such as melting point (mp) and solubility. The following table summarizes key analogs and their characteristics:
Key Observations :
- Chlorine vs.
- Ester vs. Carboxylic Acid : The ethyl ester group (2-COOEt) improves solubility in organic solvents compared to the carboxylic acid (e.g., Indole-5-carboxylic acid, mp 208–210°C) .
- Steric Effects : The 6-methyl group introduces steric hindrance, which may reduce reaction rates at adjacent positions compared to unsubstituted analogs .
Reactivity and Functionalization
- Electrophilic Substitution : The 5-chloro and 6-methyl groups deactivate the indole ring, directing electrophilic attacks to positions 3 and 4. This contrasts with 5-methoxy derivatives (e.g., ), where the electron-donating methoxy group enhances reactivity at position 5.
- Ester Hydrolysis: Under basic conditions (e.g., NaOH in methanol/water), ethyl esters are hydrolyzed to carboxylic acids, as demonstrated in . This reactivity is critical for prodrug design.
Biological Activity
Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound, characterized by its unique chlorinated indole structure, has shown potential in various pharmacological applications, particularly in cancer treatment and antimicrobial activity.
- Molecular Formula : C₁₂H₁₂ClNO₂
- Molecular Weight : 237.68 g/mol
- Appearance : Pale-yellow to yellow-brown solid
- Functional Groups : Ethyl ester, chlorine substituent on the indole ring
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has been tested for its ability to inhibit cell growth and induce cytotoxicity.
Key Findings:
- In a study assessing several derivatives, compounds similar to this compound demonstrated significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines, including those with mutant EGFR/BRAF pathways .
- Specific derivatives showed IC50 values as low as 0.96 µM against the LOX-IMVI melanoma cell line, indicating strong inhibitory effects on cancer cell viability .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | LOX-IMVI | 0.96 | BRAF V600E inhibition |
| Derivative 3b | LOX-IMVI | 1.12 | BRAF V600E inhibition |
| Staurosporine (Control) | LOX-IMVI | 7.10 | General kinase inhibitor |
Antimicrobial Properties
This compound and its analogs have also been investigated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
Research Insights:
- Compounds derived from indole structures have exhibited antimicrobial effects, suggesting that this compound may possess similar properties.
- The compound's structure allows it to interact with bacterial membranes, potentially disrupting their integrity and function.
Mechanistic Studies
The biological activity of this compound can be attributed to its interactions at the molecular level. Studies utilizing molecular docking have indicated that this compound can effectively bind to key proteins involved in signaling pathways related to cancer progression.
Molecular Interaction Studies
In silico studies have shown that the indole moiety of this compound can form significant interactions within the active sites of target proteins, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in laboratory settings:
-
Study on Cancer Cell Lines :
- A series of derivatives were tested against MCF7 and other cancer cell lines.
- Results indicated a notable reduction in cell viability with specific derivatives outperforming standard treatments.
- Antimicrobial Efficacy :
Preparation Methods
Synthetic Routes Overview
The synthesis of ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate generally proceeds through indole ring construction methods followed by esterification or direct formation of the ester-substituted indole. The primary synthetic approaches include:
- Fischer Indole Synthesis
- Hemetsberger–Knittel Indole Synthesis
- Microwave-Assisted Copper-Catalyzed Condensation
Each method offers distinct advantages in terms of yield, regioselectivity, and operational simplicity.
Fischer Indole Synthesis
This classical method is widely used for preparing substituted indoles, including this compound. The key steps involve:
- Reaction of substituted phenylhydrazines (e.g., 5-chloro-6-methylphenylhydrazine) with α-ketoesters (e.g., ethyl pyruvate or ethyl acetoacetate) under acidic conditions.
- Acid catalysts such as hydrochloric acid or sulfuric acid promote cyclization and aromatization to form the indole core.
- Esterification is either integrated during the cyclization or performed post-synthesis to install the ethyl ester at the 2-position.
- Reflux in acetic acid or ethanol solvent systems.
- Reaction times of 3–5 hours.
- Purification by recrystallization from solvents like DMF/acetic acid mixtures.
This method yields the target compound with moderate to good efficiency and allows for substitution at specific positions by using appropriately substituted starting materials.
Hemetsberger–Knittel Indole Synthesis
This method provides an alternative route to indole-2-carboxylates with high regioselectivity. The process involves:
- Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes (e.g., 5-chloro-6-methylbenzaldehyde).
- Thermolysis of the resulting azide intermediate to induce cyclization and form the indole ring.
- Electrophilic cyclization under controlled temperature and stoichiometric conditions to yield the indole-2-carboxylate ester.
Optimization of reaction parameters such as temperature, reactant concentration, and reaction time is critical to maximize yield and regioselectivity between 5- and 7-substituted isomers.
Microwave-Assisted Copper-Catalyzed Condensation
A more recent and efficient method involves:
- Condensation of 2-halo-substituted aromatic aldehydes or ketones with ethyl isocyanoacetate in the presence of copper(I) iodide catalyst.
- Use of 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) ionic liquid as the base.
- Microwave irradiation (100 W) at 50°C for 10 minutes under an inert argon atmosphere.
- Workup includes extraction with ethyl acetate, washing, drying, and concentration to isolate the ester product.
This method achieves excellent yields of indole-2-carboxylic acid esters with controlled regioselectivity and reduced reaction times compared to classical methods.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Fischer Indole Synthesis | Substituted phenylhydrazine, α-ketoester, acid catalyst | Reflux 3–5 h in acidic medium | 50–70 | Well-established, versatile for substitutions | Longer reaction time, moderate yields |
| Hemetsberger–Knittel Indole Synthesis | Methyl 2-azidoacetate, substituted benzaldehyde | Thermolysis, reflux in xylene | 60–75 | High regioselectivity, good yields | Requires azide handling, multi-step process |
| Microwave-Assisted Copper-Catalyzed Condensation | 2-halo aldehyde/ketone, ethyl isocyanoacetate, CuI, [bmim]OH | Microwave, 50°C, 10 min | 80–90 | Rapid, high yield, environmentally friendly | Requires microwave setup, ionic liquids |
Detailed Research Findings
- Yield Optimization: Microwave-assisted synthesis significantly improves yield and reduces reaction time compared to conventional heating methods.
- Regioselectivity: The Hemetsberger–Knittel method allows for precise control over substitution patterns, critical for obtaining the 5-chloro-6-methyl substitution without unwanted isomers.
- Purification: Column chromatography on silica gel (200–300 mesh) and recrystallization from ethyl acetate or DMF/acetic acid mixtures are standard purification techniques to achieve >95% purity.
- Characterization: Structural confirmation is routinely performed by NMR spectroscopy, mass spectrometry (MALDI-TOF), and elemental analysis. X-ray crystallography has been used to confirm molecular geometry and substitution patterns.
Summary of Analytical Techniques for Preparation Monitoring
| Technique | Purpose | Notes |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Identifies substitution pattern and ester group |
| Mass Spectrometry | Molecular weight confirmation | MALDI-TOF or HRMS for molecular ion peaks |
| Elemental Analysis | Purity and elemental composition | CHNS analyzer used for carbon, hydrogen, nitrogen, sulfur |
| TLC and HPLC | Reaction monitoring and purity | TLC with ethyl acetate/hexane systems; HPLC for purity quantification |
| X-ray Crystallography | Molecular conformation confirmation | Used for stereochemical and packing analysis |
Q & A
Q. What are the standard synthetic routes for preparing ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate?
The compound is typically synthesized via Fischer indole synthesis or condensation reactions. For example, refluxing substituted phenylhydrazines with α-ketoesters in acetic acid/sodium acetate can yield indole carboxylates. A modified approach involves saturating alcoholic solutions of intermediates with HCl gas to precipitate the product . Methodological considerations include optimizing reaction time (3–5 hours) and purification via recrystallization from DMF/acetic acid .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy for structural elucidation of substituents (e.g., methyl, chloro groups).
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve molecular packing and confirm stereochemistry .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade material) .
Q. How should researchers handle stability and storage of this compound?
While specific data for this compound are limited, indole derivatives generally require storage at –20°C in airtight containers to prevent decomposition. Avoid exposure to moisture and light, as these can induce hydrolysis or photodegradation .
Advanced Research Questions
Q. How can researchers address abnormal reaction products during synthesis (e.g., unexpected chloro-substitution)?
Abnormal products, such as ethyl 6-chloroindole-2-carboxylate, may arise from competing electrophilic substitution pathways. To mitigate this:
Q. What strategies resolve contradictions in crystallographic data for indole derivatives?
Discrepancies in crystallographic refinement (e.g., twinning or disorder) can be addressed using SHELXPRO for macromolecular interfaces or SHELXD for experimental phasing. For high-resolution data, SHELXL’s restraints and constraints improve model accuracy .
Q. How can computational methods predict the bioactivity of this compound?
Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors). Pair this with QSAR (Quantitative Structure-Activity Relationship) analysis to correlate substituent effects (e.g., chloro vs. methyl groups) with activity, leveraging databases of structurally related indole alkaloids .
Q. What are the challenges in modifying the indole scaffold for functional group diversification?
Key challenges include:
- Regioselectivity : Chloro and methyl groups at positions 5 and 6 may sterically hinder further substitution.
- Compatibility : Carboxylate esters are sensitive to hydrolysis; use mild reagents (e.g., LiAlH₄ for selective reductions).
- Characterization : Monitor reactions via LC-MS to track intermediate formation .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
